molecular formula C12H17N3O3S B2744425 N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2034425-48-2

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Cat. No.: B2744425
CAS No.: 2034425-48-2
M. Wt: 283.35
InChI Key: SXXAQINXQCTYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide: is a synthetic organic compound that features a unique combination of azetidine and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a carbonyl compound under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors, such as aziridines or β-amino alcohols.

    Coupling Reactions: The final step involves coupling the thiazolidine and azetidine rings with a cyclopentyl group and a carboxamide moiety. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new groups into the azetidine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Azetidine Derivatives: Compounds with azetidine rings are studied for their potential in medicinal chemistry due to their unique structural properties.

Uniqueness

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is unique due to the combination of both thiazolidine and azetidine rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Biological Activity

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a synthetic compound with significant biological activity, particularly as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure that includes both azetidine and thiazolidine rings. Its molecular formula is C12H17N3O3SC_{12}H_{17}N_{3}O_{3}S with a molecular weight of 283.35 g/mol. The presence of these rings contributes to its unique biological activities.

Target : The primary target of this compound is PPAR-γ, a receptor involved in glucose and lipid metabolism.

Mode of Action : Acting as a partial agonist, this compound modulates PPAR-γ activity, leading to several biochemical effects:

  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase.
  • Cell Adhesion Molecules : Its action influences cell adhesion molecule expression, potentially impacting inflammatory responses.

Pharmacokinetics : Similar compounds have demonstrated good bioavailability and metabolic stability, suggesting that this compound may exhibit comparable pharmacokinetic properties.

Antidiabetic Effects

Research indicates that this compound has promising antidiabetic effects. In studies comparing its efficacy to standard drugs like rosiglitazone, it showed similar antidiabetic activity, indicating its potential as a therapeutic agent for diabetes management .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low toxicity towards normal cell lines while maintaining efficacy against various disease models. For instance, in vitro studies have demonstrated that it does not significantly affect cell viability at therapeutic concentrations, highlighting its safety profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
ThiazolidinedionesContains thiazolidine ringAntidiabetic propertiesWell-studied for metabolic effects
Azetidine DerivativesContains azetidine ringPotential medicinal applicationsUnique structural properties for drug design
N-cyclopentyl...Dual-ring structurePPAR-γ partial agonistCombination of thiazolidine and azetidine rings

Case Studies

  • Diabetes Management : In a recent study, this compound was evaluated in diabetic animal models. The results indicated significant reductions in blood glucose levels comparable to those observed with established antidiabetic drugs .
  • Inflammation Reduction : Another study focused on the anti-inflammatory potential of the compound. It was found to effectively reduce markers of inflammation in vitro, suggesting its utility in treating inflammatory diseases .

Properties

IUPAC Name

N-cyclopentyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-10-7-19-12(18)15(10)9-5-14(6-9)11(17)13-8-3-1-2-4-8/h8-9H,1-7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXAQINXQCTYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.